molecular formula C14H9ClF3NO3 B120399 ent-8-Hydroxy Efavirenz CAS No. 342621-26-5

ent-8-Hydroxy Efavirenz

Katalognummer: B120399
CAS-Nummer: 342621-26-5
Molekulargewicht: 331.67 g/mol
InChI-Schlüssel: OOVOMPCQLMFEDT-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ent-8-Hydroxy Efavirenz, also known as this compound, is a useful research compound. Its molecular formula is C14H9ClF3NO3 and its molecular weight is 331.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ent-8-Hydroxy Efavirenz (8-OH-EFV) is a significant metabolite of the antiretroviral drug Efavirenz, which is primarily used in the treatment of HIV. This article explores the biological activity of 8-OH-EFV, focusing on its mechanisms of action, effects on cellular processes, and implications for neurocognitive health.

Overview of 8-Hydroxy Efavirenz

8-OH-EFV is formed through the metabolism of Efavirenz, primarily by cytochrome P450 enzymes. It has been identified as a compound with distinct biological activities that differ from its parent drug. The molecular characteristics of 8-OH-EFV include:

PropertyValue
CAS Number205754-33-2
Molecular FormulaC₁₄H₉ClF₃NO₃
Molecular Weight331.674 g/mol
Melting Point144-154 °C
Density1.6 ± 0.1 g/cm³

Apoptosis Induction

One of the primary biological activities of 8-OH-EFV is its ability to induce apoptosis in human hepatocytes. This process is mediated through the activation of Jun N-terminal kinase (JNK) and the upregulation of BimEL, a pro-apoptotic protein. Research indicates that 8-OH-EFV increases cell death in a time- and concentration-dependent manner, with significant effects observed at concentrations as low as 1 µM .

Neurocognitive Effects

A study investigated the relationship between plasma levels of 8-OH-EFV and central nervous system (CNS) side effects in patients undergoing treatment with Efavirenz. Higher levels of 8-OH-EFV were associated with increased CNS side effects, including depressive symptoms and sleep impairment, suggesting that this metabolite may contribute to neurocognitive impairments observed in some patients .

Glycolytic Flux Stimulation

8-OH-EFV has been shown to stimulate glycolytic flux in cultured rat astrocytes. At concentrations around 5-10 µM, it enhances glucose metabolism without compromising cell viability or mitochondrial respiration. This effect may play a role in the neurological side effects reported in patients treated with Efavirenz .

Case Studies and Research Findings

Study on CNS Side Effects:
A cross-sectional analysis involving 104 patients revealed that elevated levels of 8-OH-EFV correlated with increased reports of CNS symptoms and cognitive impairments. Notably, while EFV levels showed only marginal associations with cognitive performance, higher levels of 8-OH-EFV were significantly linked to reported depressive symptoms and sleep disorders .

Impact on Hepatocytes:
In primary human hepatocytes treated with varying concentrations of 8-OH-EFV (1-10 µM), researchers observed a marked increase in caspase-3 activity after just six hours, indicating early apoptotic signaling pathways being activated .

Summary Table of Biological Activities

ActivityConcentration RangeObserved Effect
Induction of apoptosis1-10 µMIncreased cell death via JNK activation
Stimulation of glycolytic flux5-10 µMEnhanced glucose metabolism
CNS side effects correlationVariesIncreased depressive symptoms

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Effects

Recent studies have highlighted the dual nature of 8-OH-EFV's effects on the central nervous system (CNS). While it is effective in managing HIV, elevated levels of this metabolite have been associated with increased CNS side effects, including neurocognitive impairment and mood disorders. A study involving 104 patients indicated that higher plasma levels of 8-OH-EFV correlated with more pronounced CNS symptoms such as depression and sleep disturbances .

Mechanisms of Toxicity

Research has demonstrated that 8-OH-EFV exhibits significant neurotoxicity, particularly affecting dendritic spine integrity in neurons. In vitro studies revealed that 8-OH-EFV is at least an order of magnitude more toxic than EFV or 7-OH-EFV, causing considerable damage at low concentrations (10 nM) . The mechanism underlying this toxicity involves altered calcium homeostasis and increased calcium flux through L-type voltage-operated calcium channels .

Clinical Implications

The neurotoxic effects of 8-OH-EFV raise concerns regarding its safety profile in long-term HIV treatment. Patients exhibiting late-onset toxicity have shown signs of mitochondrial damage and increased pro-inflammatory cytokines in the brain, suggesting that chronic exposure to high levels of this metabolite may contribute to neurological deficits .

Potential in Neurodegenerative Diseases

Interestingly, low doses of EFV (and potentially 8-OH-EFV) have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. In studies with transgenic mice models (5XFAD), EFV treatment was associated with enhanced cholesterol turnover in the retina and improved performance in memory tasks . These findings suggest a possible therapeutic avenue for using EFV or its metabolites to mitigate cognitive decline associated with Alzheimer's disease.

Investigating Retinal Health

The activation of CYP46A1 by EFV has implications for retinal health as well. Research indicates that EFV can reduce retinal vascular lesions and improve overall retinal function, potentially offering a novel application for treating age-related macular degeneration . This expands the scope of 8-OH-EFV's applications beyond antiviral therapy to include neuroprotective strategies.

Case Study 1: Neurocognitive Effects in HIV Patients

In a cross-sectional study assessing cognitive performance among HIV patients on EFV therapy, researchers found no direct correlation between EFV levels and cognitive impairment; however, elevated levels of 8-OH-EFV were linked to increased CNS side effects. This highlights the need for monitoring metabolite levels to mitigate risks associated with long-term therapy .

Case Study 2: Retinal Vascular Lesions

A study investigating the effects of low-dose EFV on retinal health demonstrated significant improvements in retinal vascular lesions in mouse models. The findings support further clinical investigations into EFV's potential benefits for patients suffering from retinal conditions related to aging or other degenerative diseases .

Analyse Chemischer Reaktionen

Primary Metabolic Pathways

ent-8-Hydroxy Efavirenz is predominantly formed via CYP2B6-mediated 8-hydroxylation of efavirenz, with minor contributions from:

  • CYP1A2

  • CYP3A4

  • CYP3A5

  • CYP2A6

Key reaction :

EfavirenzCYP2B6 main CYP2A6 CYP1A2Oxidationent 8 Hydroxy Efavirenz\text{Efavirenz}\xrightarrow[\text{CYP2B6 main CYP2A6 CYP1A2}]{\text{Oxidation}}\text{ent 8 Hydroxy Efavirenz}

Secondary Metabolism

The 8-hydroxy metabolite undergoes further biotransformation:

Oxidation to Dihydroxy Metabolites

  • 8,14-Dihydroxy Efavirenz : Formed via secondary oxidation of this compound.

    • In vitro studies suggest CYP2B6 as the primary enzyme .

    • Notably, 8,14-dihydroxyefavirenz is detected in human plasma but not in vitro systems using efavirenz or its primary metabolites as substrates .

Conjugation Reactions

  • Glucuronidation : UGT enzymes convert this compound to its glucuronide conjugate.

    • No single UGT isoform dominates; multiple UGTs contribute .

  • Sulfation : Minor pathway via sulfotransferases .

Enzymatic Contributions and Kinetic Data

EnzymeRole in 8-HydroxylationContribution (%)Secondary Metabolism Role
CYP2B6Primary catalyst60–80Oxidizes 8-hydroxy to 8,14-dihydroxy
CYP2A6Minor catalyst10–20Mediates 7-hydroxylation
CYP1A2/CYP3A4Trace contributions<5Limited activity

Data compiled from in vitro hepatocyte and recombinant enzyme studies .

In Vivo vs. In Vitro Discrepancies

  • 8,14-Dihydroxyefavirenz Detection :

    • In vitro : Absent when using efavirenz or 8-hydroxyefavirenz as substrates .

    • In vivo : Detected in plasma, suggesting glucuronide/sulfate conjugates of 8-hydroxyefavirenz may undergo 14-hydroxylation post-excretion .

Toxicological Implications

  • This compound induces mitochondrial toxicity and caspase-3 activation in primary human hepatocytes at lower concentrations than efavirenz .

  • Reactive oxygen species (ROS) : Generated during secondary oxidation, contributing to hepatocyte apoptosis .

Analytical Characterization

  • Urinary Excretion : 86% of urinary efavirenz metabolites are 8-hydroxyefavirenz glucuronide .

  • Plasma Half-Life : Shorter than efavirenz due to autoinduction of CYP3A4/2B6 .

Eigenschaften

IUPAC Name

(4R)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVOMPCQLMFEDT-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111406
Record name (4R)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342621-26-5
Record name (4R)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342621-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.